![molecular formula C9H10N2O4 B2568703 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid CAS No. 861792-86-1](/img/structure/B2568703.png)

3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

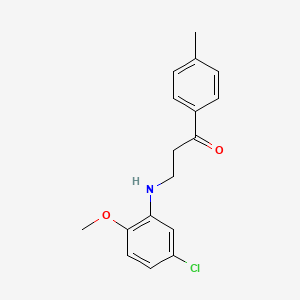

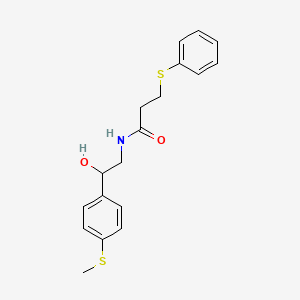

“3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is used for research purposes .

Synthesis Analysis

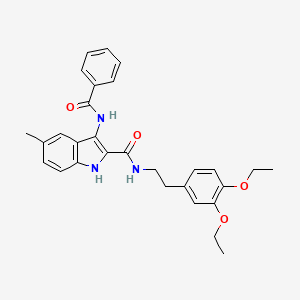

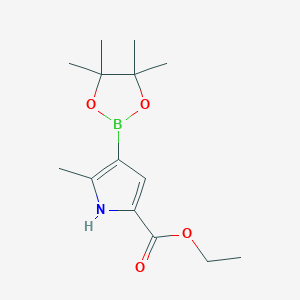

The synthesis of similar compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . Protodeboronation of alkyl boronic esters is a method that has been reported, but it is not well developed .

Molecular Structure Analysis

The molecular weight of “3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid” is 210.19 . The InChI code is 1S/C9H10N2O4/c1-15-7-3-2-5 (8 (12)13)4-6 (7)11-9 (10)14/h2-4H,1H3, (H,12,13) (H3,10,11,14) .

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Physical And Chemical Properties Analysis

Scientific Research Applications

Environmental Studies and Contaminants

Parabens, structurally related to 4-methoxybenzoic acid derivatives, are widely used as preservatives in various products. They have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that relatively eliminate them from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. Their environmental presence, alongside the detection of chlorinated by-products, highlights the need for further research on their toxicity and impact on aquatic systems (Haman et al., 2015).

Pharmacological Activities

Gallic acid and its derivatives have been acknowledged for their potent anti-inflammatory properties. These compounds, which share functional similarities with 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid, have been the subject of extensive research for their pharmacological activities, particularly in the context of inflammatory diseases. Their mechanisms of action primarily involve the MAPK and NF-κB signaling pathways, suggesting their potential as therapeutic agents for treating inflammation-related conditions (Bai et al., 2020).

Material Science

The divalent metal salts of p-aminobenzoic acid are pivotal in the synthesis of ionic polymers, where metal is firmly incorporated into the polymer structure. These materials, by virtue of their synthesis from metal salts, highlight the versatility of benzoic acid derivatives (similar to 3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid) in creating high-performance polymers with potential applications in various industrial sectors (Matsuda, 1997).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(carbamoylamino)-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-15-7-3-2-5(8(12)13)4-6(7)11-9(10)14/h2-4H,1H3,(H,12,13)(H3,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBRYRKAEGNLBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Aminocarbonyl)amino]-4-methoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)

![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)

![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2568637.png)

![N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine](/img/structure/B2568638.png)